2-(4-Nitrophenyl)malonaldehyde

Descripción general

Descripción

2-(4-Nitrophenyl)malonaldehyde is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Mode of Action

As a biochemical used in proteomics research , it likely interacts with its targets through chemical reactions, possibly involving its aldehyde groups.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests it may have effects on protein structure or function.

Actividad Biológica

2-(4-Nitrophenyl)malonaldehyde, also known by its CAS number 18915-53-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article focuses on its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

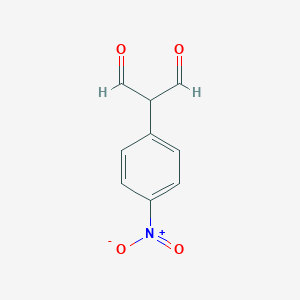

This compound features a nitrophenyl group attached to a malonaldehyde backbone. Its structure can be represented as follows:

This compound is characterized by its ability to participate in various chemical reactions, which underlie its biological activities.

The biological activity of this compound is primarily attributed to its interaction with cellular targets, including enzymes and receptors involved in key metabolic pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation. For example, it may affect histone deacetylases (HDACs), leading to altered gene expression profiles associated with tumor growth suppression.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound can induce oxidative stress within cells, which is linked to apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound reduces the viability of breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-116 | 20 | ROS generation |

| HepG-2 | 18 | HDAC inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains and fungi:

- Bacterial Inhibition : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics .

- Fungal Activity : It also exhibited antifungal properties, effective against common pathogenic fungi such as Candida species.

Case Studies

- In Vivo Studies : A recent study investigated the effects of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

- Synergistic Effects : Combining this compound with other chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies for cancer treatment .

Aplicaciones Científicas De Investigación

1.1. Lipid Peroxidation Studies

NPMA is often utilized in studies related to lipid peroxidation, which is a process that results in the oxidative degradation of lipids. It serves as a biomarker for assessing oxidative stress in biological systems. Research indicates that malondialdehyde (MDA), a product of lipid peroxidation, can be quantified using NPMA derivatives, enhancing the sensitivity and specificity of detection methods .

- Methodologies : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to analyze MDA levels in biological samples after derivatization with NPMA .

1.2. Antioxidant Activity Assessment

NPMA has been used to assess the antioxidant capacity of various compounds. By reacting NPMA with potential antioxidants, researchers can evaluate their efficacy in preventing lipid peroxidation and reducing oxidative stress markers .

2.1. Drug Development

The unique structure of NPMA allows it to act as a scaffold for the development of new pharmaceutical agents. Its ability to form adducts with biomolecules makes it a candidate for designing drugs targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Case Studies : Recent studies have explored NPMA derivatives as potential therapeutic agents against oxidative stress-induced cellular damage, demonstrating promising results in vitro .

3.1. Synthesis of Functional Materials

NPMA is also explored in the synthesis of advanced materials, particularly in creating polymers and nanocomposites with enhanced properties. Its reactivity allows for the incorporation of nitrophenyl groups into polymer matrices, potentially improving their thermal stability and mechanical strength .

Summary Table of Applications

| Application Area | Description | Techniques Used |

|---|---|---|

| Biochemical Research | Biomarker for lipid peroxidation; antioxidant activity assessment | HPLC, GC-MS |

| Medicinal Chemistry | Drug development targeting oxidative stress-related diseases | In vitro assays |

| Material Science | Synthesis of polymers and nanocomposites with enhanced properties | Polymerization techniques |

Propiedades

IUPAC Name |

2-(4-nitrophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZKOZLDEWIJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508158 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18915-53-2 | |

| Record name | (4-Nitrophenyl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Nitrophenyl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.